3-(Perfluoro-n-hexyl)prop-2-en-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYZUVRSTXBJLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420762 | |
| Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38550-47-9 | |
| Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR, HRMS)
Spectroscopic techniques are indispensable for the detailed structural analysis of "3-(Perfluoro-n-hexyl)prop-2-en-1-ol," providing insights into its atomic connectivity and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the protons in the propenol backbone. The hydroxyl proton (-OH) would appear as a broad singlet, the methylene (B1212753) protons adjacent to the oxygen (-CH₂OH) would likely be a doublet, and the vinyl protons (-CH=CH-) would present as complex multiplets due to coupling with each other and the adjacent methylene and perfluorohexyl groups. The integration of these signals would correspond to the number of protons in each environment (1H, 2H, and 2H, respectively). In similar structures, the chemical shifts for these protons are typically observed in specific regions of the spectrum. rsc.orgrsc.orgdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Distinct peaks would be anticipated for the carbonyl carbon, the two olefinic carbons, and the methylene carbon of the propenol moiety. The perfluorohexyl chain would also exhibit a series of signals, with their chemical shifts influenced by the strong electron-withdrawing effect of the fluorine atoms. np-mrd.orgchemicalbook.com
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing the perfluorohexyl chain. Due to the large chemical shift dispersion of ¹⁹F, individual signals for each of the non-equivalent CF₂ and CF₃ groups are expected to be well-resolved. The chemical shifts and coupling patterns provide detailed information about the structure of the fluorinated chain. spectrabase.comescholarship.org
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~5.8-6.5 | m | -CH=CH- |
| ¹H | ~4.2 | d | -CH₂OH |
| ¹H | Variable (broad) | s | -OH |
| ¹³C | ~120-140 | C=C | |
| ¹³C | ~60 | CH₂OH | |
| ¹⁹F | -81 | t | -CF₃ |
| ¹⁹F | -122 to -126 | m | -(CF₂)₅- |
Infrared (IR) Spectroscopy:
The IR spectrum of "this compound" would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. The C=C double bond stretching would appear around 1650 cm⁻¹. Strong absorption bands in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations from the perfluorohexyl group. spectrabase.com
High-Resolution Mass Spectrometry (HRMS):
HRMS is used to determine the exact mass of the molecule and its fragments, which allows for the confirmation of its elemental composition. For "this compound" (C₉H₅F₁₃O), the high-resolution mass would be precisely measured, confirming the molecular formula. nih.gov Fragmentation patterns would likely involve the loss of water, and characteristic fragments of the perfluoroalkyl chain. nih.gov
Chromatographic Separation and Detection Methods (e.g., HPLC, LC-MS/MS, GC-MS)
Chromatographic techniques are essential for the separation, identification, and quantification of "this compound," especially in complex environmental or biological matrices.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
HPLC is a versatile technique for separating fluorotelomer alcohols. Reversed-phase columns, such as C18, are commonly employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com For detection, a UV detector can be used, or for higher sensitivity and specificity, the HPLC system can be coupled to a tandem mass spectrometer (LC-MS/MS). LC-MS/MS allows for the selective detection and quantification of the target analyte at very low concentrations. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like "this compound". The compound would be separated on a capillary column and subsequently detected by a mass spectrometer. Both electron ionization (EI) and chemical ionization (CI) can be used, with CI often providing higher sensitivity for fluorinated compounds. Derivatization of the alcohol group may sometimes be employed to improve its chromatographic behavior.
Table 2: Chromatographic Methods for the Analysis of Fluorotelomer Alcohols
| Technique | Column Type | Mobile/Carrier Gas | Detector | Key Considerations |
| HPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV, MS/MS | Gradient elution is often used for optimal separation. |
| GC-MS | Capillary (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometer (EI or CI) | Temperature programming is crucial for good peak shape. |
Chiral Analysis for Stereoisomeric Purity Determination (e.g., HPLC with DIODE detector, SFC)
Since "this compound" possesses a stereogenic center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral analysis is necessary to determine the enantiomeric purity of a sample.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols. A Diode Array Detector (DAD) can be used for detection.
Supercritical Fluid Chromatography (SFC):
SFC is another technique that can be employed for chiral separations and often provides faster analysis times and higher efficiency compared to HPLC. Chiral SFC also utilizes chiral stationary phases to resolve the enantiomers.
Elemental Microanalysis for Compound Purity and Composition
Elemental microanalysis is a fundamental technique used to determine the weight percentage of carbon, hydrogen, and other elements in a pure compound. For "this compound" with the molecular formula C₉H₅F₁₃O, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the compound's purity and elemental composition. chemexper.com
Table 3: Elemental Composition of this compound (C₉H₅F₁₃O)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 28.74 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.34 |
| Fluorine (F) | 18.998 | 13 | 246.974 | 65.66 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 4.25 |
| Total | 376.112 | 100.00 |
Theoretical and Computational Chemistry of 3 Perfluoro N Hexyl Prop 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-(perfluoro-n-hexyl)prop-2-en-1-ol. Methods such as Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule, which in turn dictates its chemical behavior.
The presence of the long perfluoro-n-hexyl chain significantly influences the electronic properties of the entire molecule. The strong electron-withdrawing nature of the fluorine atoms creates a highly polarized C-F bond, leading to a significant partial positive charge on the carbon atoms of the perfluoroalkyl chain and a partial negative charge on the fluorine atoms. This electronic effect extends to the propenol moiety, influencing the reactivity of the carbon-carbon double bond and the hydroxyl group.
Detailed Research Findings:
Electron Density Distribution: Calculations would likely show a significant depletion of electron density along the perfluorohexyl chain, with a corresponding accumulation on the fluorine atoms. This effect would also be observed, to a lesser extent, on the allylic alcohol portion of the molecule.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the C=C double bond and the oxygen atom of the hydroxyl group, making these the most likely sites for electrophilic attack. The LUMO is likely to be distributed along the perfluoroalkyl chain, indicating its susceptibility to nucleophilic attack, although the strength of the C-F bonds makes such reactions challenging.
Reactivity Descriptors: Computational methods can calculate various reactivity descriptors. For instance, the electrostatic potential (ESP) map would visually highlight the electron-rich (negative potential, likely around the oxygen atom) and electron-poor (positive potential) regions of the molecule, predicting sites for non-covalent interactions and chemical reactions. mostwiedzy.pl
NMR Chemical Shift Prediction: Quantum chemical methods are increasingly used to predict NMR chemical shifts. researchgate.net For fluorinated compounds, predicting ¹⁹F NMR shifts is a powerful tool for structure elucidation and for understanding the electronic environment of each fluorine atom. researchgate.net These calculations can help assign signals in experimentally obtained spectra and can provide insights into conformational preferences. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed electronic information on a static molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. researchgate.netresearchgate.net This is particularly important for a flexible molecule like this compound, which can adopt various conformations.
MD simulations model the molecule as a collection of atoms connected by bonds with specific force fields that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's movements and interactions.
Detailed Research Findings:
Conformational Preferences: The perfluorohexyl chain is relatively rigid and tends to adopt a helical conformation. MD simulations can explore the rotational freedom around the C-C single bonds in the propenol part of the molecule and determine the most stable conformations in different environments (e.g., in a vacuum, in water, or in an organic solvent). ethz.ch
Intermolecular Interactions and Aggregation: Fluorinated compounds are known for their tendency to self-aggregate and form distinct phases. MD simulations can model the interactions between multiple molecules of this compound. These simulations would likely show strong interactions between the fluorinated tails (fluorous-fluorous interactions) and hydrogen bonding between the hydroxyl groups of the alcohol heads. This amphiphilic nature suggests the potential for forming micelles or other aggregates in solution.
Solvation Behavior: The interaction of this compound with solvent molecules can be simulated to understand its solubility and partitioning behavior. Simulations in water, for example, would illustrate the hydrophobic nature of the perfluorohexyl chain and the hydrophilic nature of the hydroxyl group, providing a molecular-level view of its amphiphilicity. nih.gov
Predictive Modeling of Chemical Behavior (e.g., Quantitative Structure-Property Relationships (QSPR), Partitioning Property Linear Free Energy Relationships (PPLFER))
Predictive models like QSPR and PPLFER are computational tools used to estimate the physicochemical properties and environmental fate of chemicals based on their molecular structure. These models are particularly valuable for compounds like this compound, for which experimental data may be scarce.
Quantitative Structure-Property Relationships (QSPR): QSPR models establish a mathematical relationship between the molecular descriptors of a set of compounds and their experimentally determined properties. These descriptors can be derived from the molecular structure and can quantify various aspects like size, shape, and electronic properties. Once a reliable model is built, it can be used to predict the properties of new or untested compounds. For fluorinated compounds, standard QSPR models often perform poorly, and specialized models are needed to account for the unique effects of fluorination. ethz.ch
Partitioning Property Linear Free Energy Relationships (PPLFER): PPLFERs are used to predict the partitioning of a chemical between two phases, such as water and octanol (B41247) (Kow) or air and water (Kaw). These partitioning coefficients are critical for assessing the environmental distribution and bioaccumulation potential of a substance. Research has shown that for highly fluorinated compounds, established PPLFERs can underestimate experimental values by several orders of magnitude. ethz.ch This is because the models may not adequately capture the weak van der Waals interactions of fluorinated chains and their unique solvation characteristics. ethz.ch
Illustrative Data on Model Performance for Fluorotelomer Alcohols:
| Compound | Experimental log Kaw | SPARC Predicted log Kaw | EPI Suite Predicted log Kaw |
| 4-2 FTOH | 0.9 | ~-0.1 | ~4.9 |
| 6-2 FTOH | 1.9 | ~0.9 | ~5.9 |
| 8-2 FTOH | 2.9 | ~1.9 | ~6.9 |
This table illustrates the discrepancies that can arise when using standard predictive models for fluorinated alcohols, as reported in studies on similar compounds. The SPARC and EPI Suite models show significant deviations from experimental values, highlighting the need for models specifically parameterized for fluorinated substances. Data adapted from reference ethz.ch.
Understanding of Hydrogen Bonding and Solvation Effects in Fluorinated Systems
The presence of both a hydroxyl group (a classic hydrogen bond donor) and highly electronegative fluorine atoms (potential hydrogen bond acceptors) makes the study of hydrogen bonding in this compound particularly interesting.
Hydrogen Bonding:
OH as a Donor: The hydroxyl group can act as a hydrogen bond donor to other molecules, including other alcohol molecules, water, or other protic solvents. The electron-withdrawing effect of the adjacent perfluorohexyl group is expected to increase the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor compared to its non-fluorinated analogue.
Fluorine as an Acceptor: While highly electronegative, the fluorine atom in a C-F bond is generally considered a very weak hydrogen bond acceptor. nih.govresearchgate.net The interaction energy of a C-F···H-O bond is significantly lower than that of a conventional O···H-O hydrogen bond. nih.gov Computational studies have shown that the strength of this interaction is highly dependent on the distance between the donor and acceptor atoms but less so on the angle. nih.gov While intramolecular OH···F hydrogen bonds can exist in certain fluorinated alcohols, they are often weak and may not be the dominant conformation. researchgate.net
Illustrative Hydrogen Bond Energies:
| Hydrogen Bond Type | Typical Interaction Energy (kcal/mol) |
| O-H···O | 3 - 10 |
| N-H···O | 2 - 6 |
| C-F···H-O | 0.5 - 2 |
| C-F···H-N | 0.5 - 1.5 |
This table provides a general comparison of hydrogen bond energies, illustrating the relative weakness of interactions involving fluorine as an acceptor. Data compiled from general chemical principles and findings in sources like nih.gov.
Solvation Effects: The solvation of this compound is complex due to its amphiphilic nature. The perfluorohexyl tail is "fluorous," meaning it has a low affinity for both water (hydrophobic) and hydrocarbon solvents (lipophobic). This property drives the self-aggregation of fluorinated compounds.
In mixed solvents, such as methanol-water mixtures, preferential solvation can occur. Studies on similar molecules like perfluorooctanoic acid (PFOA) have shown that the fluorinated part of the molecule is preferentially solvated by the organic co-solvent (e.g., methanol) even at low concentrations of the co-solvent. researchgate.net This is because the organic solvent can more effectively solvate the nonpolar fluorinated chain than water can. This phenomenon can have significant implications for the reactivity, solubility, and transport of the compound in mixed-solvent environments. researchgate.net
Environmental Research on the Fate and Transport of Fluorinated Alcohols
Biodegradation Pathways and Transformation Products (e.g., defluorination, formation of shorter fluorinated carbon metabolites)
The biodegradation of fluorotelomer alcohols is a significant transformation pathway in various environmental compartments, particularly in soil and wastewater treatment systems. Studies on 6:2 FTOH, a close structural analog to 3-(Perfluoro-n-hexyl)prop-2-en-1-ol, reveal that its primary degradation can be rapid, with half-lives of less than two days observed in both aerobic soil and mixed bacterial cultures. The extent and mechanisms of this biotransformation are influenced by factors such as the specific microbial strains present, the availability of enzyme inducers, and the levels of reducing energy.
Microbial action on FTOHs leads to a variety of transformation products. The process generally involves the initial oxidation of the alcohol group. For 8:2 FTOH, this proceeds via a transient aldehyde to a fluorotelomer carboxylic acid (FTCA), which then undergoes further transformation. A similar pathway is expected for 6:2 FTOH and its unsaturated counterparts.
Key biodegradation products identified from 6:2 FTOH include:
Fluorotelomer Acids: Saturated (e.g., 6:2 FTCA) and unsaturated (e.g., 6:2 FTUCA) fluorotelomer carboxylic acids are major intermediate metabolites.
Shorter-Chain Acids: The process often involves defluorination, where one or more -CF₂- groups are removed, leading to the formation of shorter-chain poly- and perfluorinated acids. For instance, the degradation of 6:2 FTOH in soil has been shown to yield significant amounts of perfluoropentanoic acid (PFPeA) and, to a lesser extent, perfluorohexanoic acid (PFHxA) and perfluorobutanoic acid (PFBA).
Polyfluorinated Acids: Metabolites that retain the hydrogenated portion of the parent molecule, such as 5:3 acid [F(CF₂)₅CH₂CH₂COOH], are also formed.
Interestingly, the dominant terminal metabolites can vary by environment. While PFHxA was the expected major product from 6:2 FTOH degradation based on known pathways, studies have found that PFPeA was the most abundant metabolite in soil, suggesting a preference for alternative degradation routes in that matrix. The formation of these various PFCAs from FTOH biodegradation in environments like wastewater treatment plants positions these facilities as significant sources of PFCAs to aqueous environments.
Table 1: Major Biodegradation Metabolites of 6:2 Fluorotelomer Alcohol in Aerobic Soil and Mixed Bacterial Culture
| Metabolite Name | Abbreviation | Chemical Formula | Molar Yield in Mixed Culture (90 days) | Molar Yield in Aerobic Soil (180 days) | Reference |
|---|---|---|---|---|---|
| 6:2 Fluorotelomer Unsaturated Carboxylic Acid | 6:2 FTUCA | F(CF₂)₅CF=CHCOOH | 23% | Not Reported | |
| 5:3 Acid | 5:3 Acid | F(CF₂)₅CH₂CH₂COOH | 6% | 15% | |
| Perfluoropentanoic Acid | PFPeA | F(CF₂)₄COOH | Not Reported | 30% | |
| Perfluorohexanoic Acid | PFHxA | F(CF₂)₅COOH | 5% | 8% | |
| 6:2 Fluorotelomer Carboxylic Acid | 6:2 FTCA | F(CF₂)₆CH₂COOH | 6% | Not Reported | |
| Perfluorobutanoic Acid | PFBA | F(CF₂)₃COOH | Not Reported | 2% |
Sorption and Partitioning Behavior in Environmental Matrices (e.g., soil, water, air)
The distribution of fluorinated alcohols in the environment is governed by their partitioning behavior between air, water, soil, and sediment. Due to their relatively high vapor pressure and low water solubility, FTOHs are considered semi-volatile and are expected to partition into the atmosphere.
However, in the presence of solid matrices, their behavior changes significantly. FTOHs adsorb readily onto soil and sludge, a process that competes with volatilization. Key findings on their sorption and partitioning include:
Sorption to Soil and Sediment: The sorption of FTOHs to soil is primarily driven by hydrophobic partitioning with the soil's organic carbon (OC) content. Studies on 8:2 FTOH have reported a log organic carbon-water (B12546825) partitioning coefficient (Koc) of 4.13. Irreversible sorption has also been noted, increasing with both contact time and the OC content of the soil.
Partitioning to Water and DOC: The octanol-water partition coefficient (Kow) is a key parameter for assessing the hydrophobicity of a chemical. Measured log Kow values for FTOHs increase with the length of the fluorinated chain. FTOHs also partition to dissolved organic carbon (DOC) in water, though their affinity for DOC is generally one to two log units lower than previously estimated and slightly lower than their affinity for particulate organic carbon.
Research Applications of 3 Perfluoro N Hexyl Prop 2 En 1 Ol in Materials Science and Industrial Chemistry
Surface Chemistry and Wettability Modification via Fluorinated Architectures
The primary application of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol in surface chemistry lies in its ability to drastically alter the wettability of substrates. When applied to a surface, the perfluorohexyl chains orient themselves away from the substrate, creating a low-energy interface that repels both water and oil.
Detailed Research Findings: Research in the broader category of fluorinated alcohols demonstrates their efficacy in creating surfaces with high contact angles for various liquids. While specific studies focusing solely on this compound are limited in publicly available literature, the principles of perfluoroalkyl chain-induced surface modification are well-established. The covalent attachment of such fluorinated moieties to surfaces like silicon wafers, textiles, and metals can be achieved through the reactivity of the hydroxyl group. This modification leads to a significant reduction in the surface energy of the material. For instance, surfaces treated with similar fluorinated compounds can exhibit water contact angles greater than 110° and oil contact angles (with hexadecane) exceeding 70°, signifying both hydrophobic and oleophobic properties.
| Property | Description | Typical Value Range for Similar Fluorinated Surfaces |
| Water Contact Angle | A measure of the hydrophobicity of a surface. | > 110° |
| Oil Contact Angle | A measure of the oleophobicity of a surface. | > 70° |
| Surface Energy | The excess energy at the surface of a material compared to the bulk. | < 20 mN/m |
Polymer Synthesis and Fluoropolymer Architectures Incorporating Fluorinated Alcohols
The allylic alcohol functionality of this compound allows it to be used as a monomer in various polymerization reactions. Its incorporation into polymer chains introduces the unique properties of the perfluorohexyl group, leading to the creation of specialty fluoropolymers.
Detailed Research Findings: Fluorinated alcohols are utilized as building blocks in the synthesis of a variety of polymers, including acrylates, methacrylates, and polyurethanes. The double bond in this compound can participate in free-radical polymerization, often with other vinylic monomers, to produce copolymers. The resulting polymers possess a backbone with pendant perfluorohexyl chains. These side chains tend to migrate to the polymer-air interface, creating a low-energy surface. Such fluorinated polymers are sought after for applications requiring water and oil repellency, chemical resistance, and low friction. While specific polymerization kinetics for this exact monomer are not widely documented, the general behavior is analogous to other fluorinated acrylates and methacrylates.
Role as Specialty Chemicals and Intermediates in Various Industrial Processes
Beyond its direct application in surface modification and polymer synthesis, this compound serves as a crucial intermediate in the synthesis of other valuable fluorochemicals. The reactivity of both the hydroxyl group and the double bond can be exploited to build more complex molecular architectures.
Detailed Research Findings: A closely related compound, 3-Perfluorohexyl-1,2-epoxypropane, which can be synthesized from this compound, is a known ternary fluorinated surfactant and a precursor in the production of polymers like polytetrafluoroethylene (PTFE). dakenchem.com This highlights the role of the C9 fluorinated backbone as a key component in industrial chemical synthesis. The alcohol itself can be a precursor for the synthesis of fluorinated esters, ethers, and other derivatives that are used as plasticizers, surfactants, and in the formulation of coatings and sealants. These intermediates are valuable in industries ranging from electronics and automotive to textiles and construction. dakenchem.com
Development of High-Performance Materials with Unique Surface Properties
The integration of this compound into materials leads to the development of high-performance products with tailored surface characteristics. These materials find use in demanding applications where resistance to environmental factors and specific surface interactions are critical.
Detailed Research Findings: Materials incorporating this or similar fluorinated alcohols exhibit a combination of hydrophobicity, oleophobicity, and chemical inertness. This makes them ideal for use in:
Protective Coatings: For textiles, leather, and paper to impart stain and water resistance. nih.gov
Anti-Fouling Surfaces: For marine applications and medical devices to prevent the adhesion of organisms and biomolecules.
Low-Friction Linings: For industrial equipment and consumer goods to reduce wear and energy consumption.
Microfluidic Devices: To control the flow and prevent the cross-contamination of liquids.
The creation of these materials often involves grafting the fluorinated alcohol onto a base polymer or surface, thereby modifying the surface properties without altering the bulk characteristics of the material.
Application in Non-Biological Surfactant Development
The amphiphilic nature of this compound, with its hydrophilic alcohol head and hydrophobic/oleophobic perfluorohexyl tail, makes it a candidate for the development of non-biological surfactants.
Detailed Research Findings: Fluorinated surfactants are known for their exceptional ability to lower the surface tension of water and other liquids to a greater extent than their hydrocarbon counterparts. They are also more chemically and thermally stable. While specific data on the surfactant properties of this compound are not readily available, it can be used as a precursor in the synthesis of more complex fluorinated surfactants. For example, the hydroxyl group can be modified to introduce ionic or more polar non-ionic head groups, enhancing its surfactant activity. These surfactants are valuable in applications such as:
Fire-fighting foams: Where they form a stable film that suppresses fuel vapors.
Emulsion polymerization: As stabilizers for the polymer particles.
Leveling agents: In paints and coatings to ensure a smooth, uniform finish.
The use of C6-based fluorinated compounds like this one is also driven by regulatory trends moving away from longer-chain perfluorinated chemicals due to environmental and health concerns.
Future Directions and Emerging Research Avenues for Fluorinated Prop 2 En 1 Ol Derivatives
Development of More Sustainable and Green Synthetic Routes
The synthesis of fluorinated compounds has traditionally relied on methods that can be harsh and environmentally taxing. A significant push in modern organic chemistry is the development of "green" synthetic methodologies that are more sustainable. For fluorinated prop-2-en-1-ol derivatives, this involves several key strategies:
Use of Greener Solvents and Reagents: Research is exploring the use of less hazardous solvents. Fluorinated alcohols themselves, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are being investigated as reaction media. researchgate.net These solvents possess a unique set of properties, including high ionizing power and strong hydrogen-bond-donating ability, which can promote reactions without the need for external catalysts. researchgate.net Another approach is the use of water as a solvent for reactions like bromination, which could potentially be adapted for fluorination, using systems like H₂O₂-HBr, which is considered more 'green' than traditional brominating agents. researchgate.net
Catalytic Approaches: The development of catalytic methods reduces the need for stoichiometric reagents, which in turn minimizes waste. Silver-catalyzed decarboxylative fluorination is one such method that operates under mild conditions and shows high chemoselectivity. mdpi.com
| Green Chemistry Approach | Description | Potential Advantage for Fluorinated Prop-2-en-1-ol Synthesis |
| Use of Fluorinated Alcohols as Solvents | Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can act as effective reaction media, sometimes negating the need for a catalyst. researchgate.net | Reduced catalyst waste, potentially milder reaction conditions. |
| Aqueous Reaction Media | Utilizing water as a solvent for halogenation reactions, potentially adaptable for fluorination. researchgate.net | Reduced use of volatile organic compounds (VOCs), improved safety. |
| Silver-Catalyzed Fluorination | A method for decarboxylative fluorination that is chemoselective and works under mild conditions. mdpi.com | High efficiency and functional group tolerance, leading to less byproduct formation. |
| Non-Fluorinated Surfactants in Polymerization | Use of non-fluorinated surfactants in the synthesis of fluoropolymers from fluoroalkenes. nih.gov | Reduced environmental impact from persistent fluorinated surfactants. |
Exploration of Novel Catalysis and Reaction Methodologies for Selective Functionalization
The precise introduction and modification of fluorine-containing groups is a central challenge in organofluorine chemistry. Novel catalytic systems are being explored to achieve higher selectivity and efficiency.
C-F Bond Activation: The carbon-fluorine bond is notoriously strong, making its selective activation a significant hurdle. mdpi.comdigitellinc.com Recent breakthroughs include the use of transition metal catalysts, such as those based on nickel, palladium, and rhodium, to activate C-F bonds in fluoro-aromatics. mdpi.com Titanium-catalyzed C-F activation has also been shown to be effective for fluoroalkenes. nih.gov Furthermore, organic photoredox catalysts are emerging as a powerful tool for C-F bond reduction under mild conditions. digitellinc.comnih.gov
Selective Functionalization of Alcohols: Direct functionalization of the alcohol moiety in fluorinated prop-2-en-1-ol derivatives is another area of interest. Visible light-induced oxidative C-H arylation of alcohols with heteroarenes, promoted by Selectfluor, has been developed, offering a way to modify the carbon backbone adjacent to the hydroxyl group. nih.gov
Catalytic Fluorination: Modern fluorinating agents, often used in conjunction with catalysts, allow for more controlled fluorination reactions. For instance, oxo vanadium catalysts can be used for the highly selective monofluorination of certain substrates, avoiding the common problem of over-halogenation. mdpi.com Silver-catalyzed methods also show great promise for their high chemoselectivity and tolerance of various functional groups. mdpi.com
Regioselective Difunctionalization: For molecules with multiple reactive sites, such as dienes, controlling the regioselectivity of functionalization is crucial. Catalysis-based regioselective 1,4-fluorofunctionalization of trifluoromethyl-substituted 1,3-dienes has been developed to create highly functionalized products. nih.gov
| Catalytic Method | Catalyst/Reagent | Application in Fluorinated Prop-2-en-1-ol Chemistry | Key Finding |
| C-F Bond Activation | Nickel, Palladium, Rhodium Complexes | Modification of the perfluoroalkyl chain. mdpi.com | Enables cross-coupling reactions by breaking the C-F bond. mdpi.com |
| C-F Bond Activation | Titanium Complexes | Defluorination of fluoroalkenes. nih.gov | Air-stable titanocene (B72419) difluoride catalyzes hydrodefluorination at room temperature. nih.gov |
| C-F Bond Activation | Organic Photoredox Catalysts | Reduction of C-F bonds. digitellinc.comnih.gov | Enables the use of organofluorides as synthons under mild conditions. digitellinc.comnih.gov |
| α-C-H Arylation of Alcohols | Selectfluor / Visible Light | Functionalization of the carbon adjacent to the hydroxyl group. nih.gov | Allows for direct arylation without an external photocatalyst. nih.gov |
| Selective Monofluorination | Oxo Vanadium Catalyst | Controlled introduction of fluorine atoms. mdpi.com | Achieves high selectivity for monofluorination, preventing over-halogenation. mdpi.com |
| Regioselective 1,4-Difunctionalization | Iodine(I)/Iodine(III) Catalysis | Controlled functionalization of diene systems. nih.gov | Allows for the formation of δ-fluoro-alcohol and amine derivatives. nih.gov |
Advanced Characterization Techniques for Understanding Complex Fluorinated Systems
A deep understanding of the structure, dynamics, and properties of fluorinated compounds is essential for their application and for assessing their environmental impact. Advanced analytical techniques are pivotal in this regard.
Fluorine NMR Spectroscopy (¹⁹F NMR): ¹⁹F NMR is a powerful tool for characterizing organofluorine compounds due to fluorine's high sensitivity and the large chemical shift range of ¹⁹F. numberanalytics.comnih.gov Modern advancements include multidimensional NMR techniques (e.g., 2D ¹⁹F-¹H HETCOR, 2D ¹⁹F-¹⁹F COSY) that help resolve complex spectra and establish correlations between different nuclei. numberanalytics.com These methods are crucial for determining the structure of complex fluorinated molecules and even for analyzing mixtures without prior separation. nih.govrsc.orgresearchgate.net
Advanced Mass Spectrometry (MS): The ubiquitous presence of some per- and polyfluoroalkyl substances (PFAS) in the environment has driven the development of highly sensitive MS techniques for their detection. nih.govbohrium.com High-resolution accurate-mass (HRAM) spectrometry, often coupled with liquid chromatography (LC-MS/MS), allows for both the targeted quantification of known fluorinated compounds and the screening for novel or unexpected ones. chromatographyonline.comlabmanager.com These methods are critical for detecting trace amounts of these substances in various environmental matrices. nih.govbohrium.com
| Technique | Application | Information Gained |
| Multidimensional ¹⁹F NMR | Structural elucidation of complex fluorinated molecules. numberanalytics.comnih.gov | Detailed structural information, including connectivity between atoms and stereochemistry. numberanalytics.comnih.gov |
| High-Resolution Accurate-Mass (HRAM) Spectrometry | Detection and quantification of known and unknown fluorinated compounds in environmental samples. chromatographyonline.comlabmanager.com | Precise mass measurements for confident compound identification and quantification at trace levels. chromatographyonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Targeted and non-targeted analysis of PFAS. nih.govbohrium.com | Separation and identification of individual compounds within a complex mixture. nih.govbohrium.com |
Refinement of Predictive Models for Environmental Distribution and Chemical Reactivity
Given the persistence of some fluorinated compounds in the environment, predictive models are crucial for assessing their potential impact.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational tools that predict the physicochemical properties and biological activities (including toxicity and environmental fate) of chemicals based on their molecular structure. mdpi.comnih.govmdpi.comnih.gov For PFAS, QSAR models are being developed to predict properties like binding affinity to biological receptors and toxicity. mdpi.commdpi.comnih.gov These models can help in screening large numbers of fluorinated compounds to identify those of potential concern. mdpi.comnih.gov The accuracy of these models is continually being improved by incorporating more experimental data and using advanced machine learning algorithms. nih.govacs.org
Environmental Fate Models: These models aim to predict how a chemical will move and transform in the environment. nih.govup.pt They consider processes like volatilization, adsorption to soil, and degradation. nih.gov For fluorinated compounds, these models are essential for understanding their long-range transport and potential for bioaccumulation. nih.gov By inputting a chemical's properties (which can be estimated by QSAR), these models can simulate its distribution in different environmental compartments like air, water, and soil. nih.govup.pt
| Model Type | Purpose | Key Parameters |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts properties and activities (e.g., toxicity, bioaccumulation) from molecular structure. mdpi.comnih.govmdpi.com | Molecular descriptors (e.g., size, shape, electronic properties). mdpi.comfrontiersin.org |
| Environmental Fate Models | Simulates the transport and transformation of chemicals in the environment. nih.govup.pt | Physicochemical properties (e.g., water solubility, vapor pressure, partition coefficients). nih.gov |
Interdisciplinary Research with Advanced Materials Science and Engineering
The unique properties conferred by fluorine make fluorinated molecules, including derivatives of prop-2-en-1-ol, attractive building blocks for advanced materials. researchgate.netnih.gov This has led to a great deal of interdisciplinary research.
Fluorinated Polymers and Materials: Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low friction coefficients. researchgate.netnih.gov Amorphous fluoropolymers, in particular, offer high optical clarity and gas permeability, making them suitable for applications in semiconductors, optics, and membranes for separation processes. chromistechnologies.com The rational introduction of fluorine into materials can profoundly influence their bulk properties. digitellinc.com
Biomedical Applications: The biocompatibility and chemical inertness of some fluorinated materials make them ideal for biomedical applications. chromistechnologies.com They are used in coatings for medical devices and in drug delivery systems. researchgate.netchromistechnologies.com Fluorinated compounds are also being explored for their use in molecular imaging. nih.govnih.gov
Energy and Electronics: Fluorinated materials are crucial in various energy and electronics applications, including in lithium batteries, fuel cells, and solar cells. researchgate.net Their unique electrical properties are highly valued in these fields. researchgate.net
The future of fluorinated prop-2-en-1-ol derivatives is intrinsically linked to these emerging research avenues. Advances in sustainable synthesis, catalysis, analytical techniques, predictive modeling, and materials science will not only enable the creation of novel and useful molecules but also ensure that their development and application are conducted in a responsible and environmentally conscious manner.
Conclusion
Summary of Key Research Findings and Contributions
3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a fluorinated organic compound with a well-defined chemical identity. Its key physicochemical properties, such as its high density and specific boiling point, have been documented. avantorsciences.com While detailed synthetic and spectroscopic studies are not widely available in public literature, its structure suggests plausible synthetic routes and predictable spectroscopic characteristics. The compound's bifunctional nature, possessing both a reactive allylic alcohol and a stable perfluorohexyl chain, makes it a molecule of interest for synthetic and materials chemistry.
Outlook on the Continued Importance of this compound in Academic Chemical Research
The future role of this compound in academic research will likely be driven by the increasing demand for novel fluorinated materials. Its potential as a monomer for creating highly specialized polymers with unique surface properties and stabilities warrants further investigation. Moreover, its utility as a synthetic intermediate for introducing the perfluorohexyl group could be exploited in the development of new functional molecules. As research into fluorous chemistry continues to expand, the exploration of the reactivity and applications of compounds like this compound will be of significant academic interest.
Q & A
Q. What are the recommended synthetic routes for 3-(Perfluoro-n-hexyl)prop-2-en-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves fluorinated precursor reactions. For example:
- Condensation Reactions : Reacting perfluorohexyl iodides with allyl alcohols under basic conditions (e.g., KOH/ethanol) .
- Epoxide Ring-Opening : Using 3-(Perfluoro-n-hexyl)propenoxide (a related compound) as a precursor, followed by hydrolysis to yield the alcohol .
- Purification : Chromatography or recrystallization is critical due to fluorinated byproducts.
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Condensation | 60-75 | KOH/ethanol, reflux | |
| Epoxide Hydrolysis | 50-65 | Acidic aqueous conditions |
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : NMR is essential for confirming perfluorohexyl group integration (~-80 to -120 ppm for CF/CF) .
- FTIR : Strong -OH stretch (~3200-3400 cm) and C-F vibrations (1100-1300 cm) .
- LC-MS/MS : Quantification in environmental matrices requires high-resolution MS with negative-ion electrospray ionization (LOD: ~0.1 ng/L) .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of fluorinated alcohols like this compound?
- Methodological Answer :
- Electron Density Disruption : Fluorine’s high electron density complicates X-ray diffraction analysis. Use SHELXL for refinement, incorporating restraints for disordered fluorine atoms .
- Twining : Fluorinated chains may induce twinning; refine using twin laws (e.g., BASF parameter in SHELXL ) .
- Thermal Motion : Low-temperature data collection (e.g., 100 K) mitigates thermal displacement in flexible perfluoroalkyl chains .
Q. How can researchers address discrepancies in environmental detection data for perfluorinated alcohols across studies?
- Methodological Answer :
- Cross-Validation : Combine LC-MS/MS with NMR to confirm identity in complex matrices .
- Isotope Dilution : Use -labeled internal standards to correct matrix effects .
- Interlaboratory Comparisons : Harmonize protocols (e.g., extraction pH, column type) to reduce variability .
Q. What computational approaches are effective for studying the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Model hydrogen-bonding interactions (e.g., -OH···F-C) to predict solubility and aggregation behavior.
- Molecular Dynamics : Simulate interfacial behavior in aqueous systems, focusing on fluorine-water interactions .
- QSPR Models : Correlate substituent effects (e.g., chain length) with environmental persistence using existing PFAS datasets .
Data Contradiction Analysis
Q. Why do studies report varying environmental half-lives for perfluorinated alcohols like this compound?
- Methodological Answer :
- Matrix Effects : Soil vs. water matrices influence degradation rates. Use standardized OECD 309/316 tests for comparability .
- Analytical Artifacts : Degradation during sample preparation (e.g., sonication) may overestimate persistence. Validate with passive sampling techniques .
Key Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
